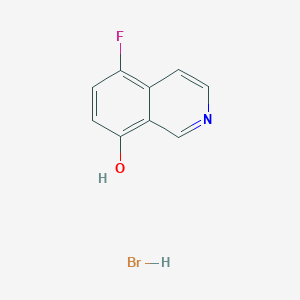

5-fluoroisoquinolin-8-ol hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-fluoroisoquinolin-8-ol hydrobromide is a chemical compound with the molecular formula C9H6FNO.BrH and a molecular weight of 244.06 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.

Métodos De Preparación

The synthesis of 5-fluoroisoquinolin-8-ol hydrobromide involves several steps. One common method includes the fluorination of isoquinoline derivatives. The reaction conditions typically involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures . Industrial production methods may involve large-scale synthesis using similar fluorination techniques, ensuring high purity and yield .

Análisis De Reacciones Químicas

5-fluoroisoquinolin-8-ol hydrobromide undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

5-fluoroisoquinolin-8-ol hydrobromide has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 5-fluoroisoquinolin-8-ol hydrobromide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interacting with DNA, leading to various biological effects . The exact pathways and molecular targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

5-fluoroisoquinolin-8-ol hydrobromide can be compared with other similar compounds, such as:

8-hydroxyquinoline: Known for its use in the synthesis of metal complexes and its applications in organic electronics.

5-fluoroquinoline: Another fluorinated derivative with applications in medicinal chemistry and materials science.

Isoquinoline: The parent compound, widely used in the synthesis of various pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications .

Actividad Biológica

5-Fluoroisoquinolin-8-ol hydrobromide is a compound of increasing interest due to its diverse biological activities, particularly in the fields of neuroprotection, anticancer research, and antimicrobial properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

This compound is a derivative of isoquinoline, which is characterized by the presence of a fluorine atom at the 5-position and a hydroxyl group at the 8-position. The synthesis of this compound typically involves multi-step reactions that can include halogenation and subsequent functional group transformations.

Table 1: Synthesis Overview of 5-Fluoroisoquinolin-8-ol Derivatives

| Step | Reaction | Yield (%) | Reference |

|---|---|---|---|

| 1 | Halogenation of isoquinoline | 42% | |

| 2 | Hydroxylation reaction | 80% | |

| 3 | Formation of hydrobromide salt | - |

Neuroprotective Effects

Research indicates that derivatives of isoquinoline, including 5-fluoroisoquinolin-8-ol, exhibit significant neuroprotective properties. These compounds are believed to function as metal-chelators and inhibitors of enzymes associated with neurodegenerative diseases. For instance, studies have shown that certain derivatives can inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical targets in treating conditions such as Alzheimer's disease .

Case Study: Neuroprotection in SHSY-5Y Cells

In vitro studies demonstrated that this compound protects SHSY-5Y human neuroblastoma cells from oxidative stress induced by hydrogen peroxide (H₂O₂). The compound's ability to chelate metals like copper was highlighted as a mechanism for reducing oxidative damage .

Anticancer Properties

The anticancer potential of this compound has been explored through various assays. It has shown promise in inhibiting the growth of several cancer cell lines, including HeLa and BT483 cells. The growth inhibition was measured using the GI50 value, which indicates the concentration required to inhibit cell growth by 50%.

Table 2: Anticancer Activity Data

The mechanism of action involves the formation of covalent adducts with thiol groups in proteins, leading to cytotoxic effects against tumor cells .

Antimicrobial Activity

In addition to its neuroprotective and anticancer effects, this compound exhibits antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, with potential applications in developing new antibiotics.

Case Study: Antimicrobial Efficacy

Research demonstrated that derivatives with enhanced lipophilicity showed increased antimicrobial activity against resistant strains of bacteria. The structure-activity relationship indicated that modifications at specific positions significantly influenced their efficacy .

Propiedades

IUPAC Name |

5-fluoroisoquinolin-8-ol;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO.BrH/c10-8-1-2-9(12)7-5-11-4-3-6(7)8;/h1-5,12H;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPNALCDFNUSBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN=CC2=C1O)F.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.